molecular formula C10H12N2S2 B1211490 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine CAS No. 84201-40-1

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Cat. No.: B1211490
CAS No.: 84201-40-1
M. Wt: 224.4 g/mol
InChI Key: MYLBTCQBKAKUTJ-UHFFFAOYSA-N
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Description

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family. This compound is characterized by the presence of a pyrrole ring fused to a pyrazine ring, with methyl and methylthio substituents at specific positions. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine can be achieved through several synthetic routes. One common method involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine derivative.

Chemical Reactions Analysis

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the methylthio groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio positions, where nucleophiles such as amines or thiols can replace the methylthio groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It has been investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

    This compound: This compound is unique due to its specific substitution pattern, which imparts distinct biological activities.

    Pyrrolo[1,2-a]pyrazine: A simpler derivative without the methyl and methylthio substituents, which may exhibit different biological properties.

    Pyrrolo[2,3-b]pyrazine: Another isomeric form with a different ring fusion pattern, leading to variations in its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

7-methyl-6,8-bis(methylsulfanyl)pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-7-9(13-2)8-6-11-4-5-12(8)10(7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLBTCQBKAKUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=CC2=C1SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233127
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84201-40-1
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084201401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84201-40-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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